molecular formula C25H28N2O5S B2662299 8-[6-Ethoxy-3-(4-methylphenyl)sulfonylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 866848-34-2

8-[6-Ethoxy-3-(4-methylphenyl)sulfonylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No. B2662299
M. Wt: 468.57
InChI Key: QDCSZEPGRRVZLO-UHFFFAOYSA-N
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Description

This compound is a unique structure that offers opportunities for investigating novel reactions and exploring its role in drug discovery and materials science. It has a molecular weight of 468.6 .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a quinoline ring, a spirocyclic system, and an ethoxy group . The presence of these functional groups could potentially influence the compound’s reactivity and interactions with other molecules.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, its unique structure suggests it could be involved in a variety of reactions. For instance, the quinoline ring could participate in electrophilic aromatic substitution reactions, while the spirocyclic system might undergo ring-opening reactions .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 468.6 . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the current resources.

Scientific Research Applications

Spirocyclic and Isoquinoline Derivatives Synthesis

Research highlights the synthesis and applications of spirocyclic and isoquinoline derivatives, which are structurally related to "8-[6-Ethoxy-3-(4-methylphenyl)sulfonylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane". These compounds are of interest due to their diverse biological activities and potential in drug development.

  • The Ritter reaction has been employed to synthesize 1-substituted 3,3,7,9-tetramethyl-2-azaspiro[4.5]deca-6,9-dien- and -1,6,9-trien-8-ones and 7-methoxy-3,3,6,8-tetramethyl-3,4-dihydroisoquinolines, demonstrating the versatility of spirocyclic systems in organic synthesis (Rozhkova et al., 2013).
  • The retropinacol rearrangement has been utilized in the synthesis of 3,3,4-trimethyl-2-azaspiro[4.5]deca-1,6,9-trien-8-one derivatives, highlighting the method's utility in generating complex spirocyclic structures (Shklyaev et al., 2011).

Biological Activities and Applications

Several studies focus on the biological activities of compounds structurally related to "8-[6-Ethoxy-3-(4-methylphenyl)sulfonylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane", showcasing their potential therapeutic applications.

  • BMY 7378, an analogue within the same structural family, has been identified as a selective antagonist of the D subtype of α1-adrenoceptors, indicating potential applications in cardiovascular and neurological disorders (Goetz et al., 1995).
  • Antioxidant profiles of ethoxyquin and its analogues have been explored, providing insights into the design of novel antioxidants with improved properties and potential applications in preventing oxidative stress-related diseases (Kumar et al., 2007).

properties

IUPAC Name

8-[6-ethoxy-3-(4-methylphenyl)sulfonylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O5S/c1-3-30-19-6-9-22-21(16-19)24(27-12-10-25(11-13-27)31-14-15-32-25)23(17-26-22)33(28,29)20-7-4-18(2)5-8-20/h4-9,16-17H,3,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCSZEPGRRVZLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)N4CCC5(CC4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[6-Ethoxy-3-(4-methylphenyl)sulfonylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane

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